molecular formula C10H19NO B155903 Octahydro-2H-quinolizin-1-ylmethanol CAS No. 10159-79-2

Octahydro-2H-quinolizin-1-ylmethanol

Cat. No. B155903
CAS RN: 10159-79-2
M. Wt: 169.26 g/mol
InChI Key: HDVAWXXJVMJBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-2H-quinolizin-1-ylmethanol is a chemical compound that is part of a broader class of compounds known as quinolizines. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related octahydroquinolizine derivatives has been explored in various studies. For instance, a method for synthesizing 2-acyl- and 2-alkoxycarbonyl-octahydroindolo[2,3-a]quinolizines has been described, which involves the isomerization of a tetrahydropyridine derivative followed by a cyclization step to form the quinolizine skeleton . Another study presents a stereoselective synthesis of cis-octahydro-7(1H)-quinolone, which is closely related to octahydroquinolizines, through either intramolecular Michael addition or catalytic hydrogenation of a bicyclic lactam . These methods highlight the complexity and versatility of approaches to synthesizing octahydroquinolizine derivatives.

Molecular Structure Analysis

The molecular structure of octahydroquinolizines is characterized by a saturated bicyclic system that includes a quinolizine core. This core consists of a fused pyridine and piperidine ring. The studies do not directly address the molecular structure of Octahydro-2H-quinolizin-1-ylmethanol, but the synthesis methods and intermediates discussed provide insight into the structural aspects of similar compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of octahydroquinolizine derivatives typically include isomerization, cyclization, and hydrogenation steps. Isomerization helps in rearranging the atoms within the molecule to create a more reactive intermediate, while cyclization reactions are crucial for forming the bicyclic quinolizine framework. Hydrogenation is used to reduce double bonds and introduce stereochemistry into the final product .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Octahydro-2H-quinolizin-1-ylmethanol are not detailed in the provided papers, the properties of such compounds generally include high saturation and stability due to their saturated bicyclic structures. The physical state, solubility, melting point, and boiling point would depend on the specific substituents and stereochemistry of the compound. The chemical reactivity would be influenced by the functional groups attached to the quinolizine core .

Scientific Research Applications

1. Enzyme Inhibition and Drug Discovery

Octahydro-2H-quinolizin-1-ylmethanol derivatives have been investigated for their potential as enzyme inhibitors. Notably, octahydrobenzo[c]quinolizin-3-ones are explored as non-steroidal selective inhibitors of the human enzyme 5 alpha-reductase type 1, which is significant in the treatment of conditions like benign prostatic hyperplasia and androgenic alopecia (Guarna et al., 2001). These compounds demonstrate the potential of octahydro-2H-quinolizin-1-ylmethanol derivatives in drug development, especially in targeting specific enzymes related to diseases.

2. Synthesis and Antimicrobial Potential

The compound serves as a precursor in the synthesis of various antibacterial quinolones. A study reported the efficient method of preparing a series of octahydro-2H-pyrazino[1,2-a]pyrazines, which are precursors to new classes of antibacterial agents (Gubert et al., 1991). This application underscores the role of octahydro-2H-quinolizin-1-ylmethanol in the development of novel antimicrobial drugs.

3. Synthesis of Complex Scaffolds for Drug Discovery

Octahydro-2H-quinolizin-1-ylmethanol derivatives are also integral in the synthesis of complex nature-inspired scaffolds, particularly in the context of drug discovery. For instance, the octahydroindolo[2,3-a]quinolizine ring system, which includes octahydro-2H-quinolizin-1-ylmethanol derivatives, forms the base of a large family of natural products with potential applications in medicinal chemistry (Srinivasulu et al., 2018). The versatility of this compound in creating diverse molecular shapes and scaffolds makes it a valuable resource in the pharmaceutical industry.

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity . For more detailed safety and hazard information, it is recommended to refer to its Material Safety Data Sheet (MSDS).

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVAWXXJVMJBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304925, DTXSID80871679
Record name (Octahydro-2H-quinolizin-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_61140
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-2H-quinolizin-1-ylmethanol

CAS RN

10159-79-2, 10248-30-3
Record name 10159-79-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Octahydro-2H-quinolizin-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-2H-quinolizin-1-ylmethanol
Reactant of Route 2
Reactant of Route 2
Octahydro-2H-quinolizin-1-ylmethanol
Reactant of Route 3
Octahydro-2H-quinolizin-1-ylmethanol
Reactant of Route 4
Octahydro-2H-quinolizin-1-ylmethanol
Reactant of Route 5
Octahydro-2H-quinolizin-1-ylmethanol
Reactant of Route 6
Octahydro-2H-quinolizin-1-ylmethanol

Citations

For This Compound
1
Citations
JP Michael, CB de Koning, C San Fat, GL Nattrass - Arkivoc, 2002 - arkat-usa.org
Short syntheses of the quinolizidine alkaloids lupinine and epilupinine via alkyl 3-(2-thioxo-1-piperdinyl) propanoates and the vinylogous urethanes prepared from them are reported. …
Number of citations: 8 www.arkat-usa.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.